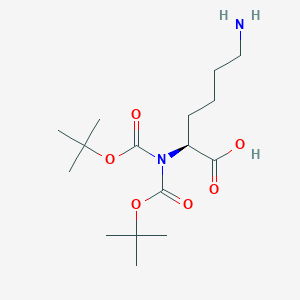

Di-tert-butoxycarbonyl-lysine

Description

Significance as a Protected Amino Acid Building Block in Organic Synthesis

The significance of Di-tert-butoxycarbonyl-lysine lies in its function as a protected amino acid building block. In the synthesis of peptides—chains of amino acids that form the basis of proteins—it is essential to control the sequence in which the amino acids are joined. Lysine (B10760008) possesses two amino groups, the α-amino group at the backbone and the ε-amino group on its side chain. Without protection, both groups could react during peptide bond formation, leading to a mixture of undesired products and branched structures.

By attaching Boc groups to both amines, this compound ensures that these reactive sites are masked. This allows for the selective reaction of the carboxylic acid group of the lysine derivative with the amino group of another amino acid. This controlled reactivity is fundamental to methodologies like solid-phase peptide synthesis (SPPS), where peptides are constructed step-by-step on a solid support. The use of such protected building blocks enhances the efficiency and precision of synthesizing peptides with specific sequences and structures.

Beyond simple peptides, this compound is instrumental in creating more complex molecular structures. Researchers utilize it in the synthesis of peptide dendrimers, which are branched, tree-like molecules with applications in drug delivery and gene therapy. chemsrc.com Its unique structure, featuring two protected amines, also facilitates bioconjugation, the process of linking biomolecules to create targeted drug delivery systems or to modify proteins for enhanced stability and function. chemimpex.com

Conceptual Framework of Amino Group Protection in Multistep Syntheses

In multistep organic synthesis, chemists often need to perform a reaction at one specific site of a molecule that has multiple reactive functional groups. acs.org To achieve this selectivity, a strategy known as "protection and deprotection" is employed. derpharmachemica.com A protecting group is a chemical moiety that is temporarily attached to a functional group to render it inert to the conditions of a subsequent reaction. quora.com Once the desired transformation is complete, the protecting group is removed, or "deprotected," to restore the original functionality. derpharmachemica.com An ideal protecting group should be easy to introduce and remove in high yields and should be stable to the conditions of the reactions it is meant to "protect" against. quora.com

The tert-butoxycarbonyl (Boc) group is one of the most common acyl-type protecting groups for amines. quora.com It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.orgwikipedia.org The resulting carbamate (B1207046) is highly stable under basic and nucleophilic conditions, allowing chemists to perform a wide range of reactions on other parts of the molecule without affecting the protected amine. derpharmachemica.comorganic-chemistry.org

The key advantage of the Boc group is its lability under acidic conditions. derpharmachemica.comwikipedia.org It can be readily removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). wikipedia.org The deprotection mechanism involves the formation of a stable tert-butyl cation, which then decomposes into volatile byproducts like carbon dioxide and isobutene, making the removal clean and irreversible. quora.com This acid-sensitive nature allows for orthogonal protection strategies, where other protecting groups that are stable to acid but labile to base (like the Fmoc group) can be used in the same synthesis, providing chemists with precise control over complex molecular construction. organic-chemistry.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H30N2O6 |

|---|---|

Molecular Weight |

346.42 g/mol |

IUPAC Name |

(2S)-6-amino-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]hexanoic acid |

InChI |

InChI=1S/C16H30N2O6/c1-15(2,3)23-13(21)18(14(22)24-16(4,5)6)11(12(19)20)9-7-8-10-17/h11H,7-10,17H2,1-6H3,(H,19,20)/t11-/m0/s1 |

InChI Key |

PILPQAMQDMXSBY-NSHDSACASA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N([C@@H](CCCCN)C(=O)O)C(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)(C)OC(=O)N(C(CCCCN)C(=O)O)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Di Tert Butoxycarbonyl Lysine and Its Activated Derivatives

Direct Protection Strategies for Lysine (B10760008) Amino Groups

The most direct route to Di-tert-butoxycarbonyl-lysine involves the simultaneous protection of both the α- and ε-amino groups of lysine in a single step. This approach is valued for its efficiency and is widely employed for large-scale production.

The standard reagent for introducing the Boc protecting group is Di-tert-butyl dicarbonate (B1257347) (Boc₂O), also known as Boc anhydride. total-synthesis.com The reaction involves the nucleophilic attack of the unprotonated amino groups of lysine onto one of the carbonyl carbons of the Boc anhydride. This process is typically carried out in a mixed solvent system, which often includes water to dissolve the lysine salt (e.g., lysine hydrochloride) and an organic solvent like dioxane, tetrahydrofuran (B95107) (THF), or acetone (B3395972) to dissolve the Boc₂O. google.comrsc.org

The presence of a base is critical for the reaction to proceed efficiently. The base serves two main purposes: it deprotonates the ammonium (B1175870) groups of lysine to generate the more nucleophilic free amine, and it neutralizes the acidic byproducts formed during the reaction. Common bases used include sodium bicarbonate, sodium hydroxide (B78521), and triethylamine (B128534). total-synthesis.comrsc.org A typical procedure involves dissolving lysine hydrochloride and a base such as sodium bicarbonate in water, cooling the solution, and then adding a solution of Di-tert-butyl dicarbonate in an organic solvent dropwise. rsc.org

The yield and selectivity of the direct Boc protection are highly dependent on the reaction conditions, including pH, temperature, stoichiometry, and solvent system. To achieve the di-protected product, a molar excess of Di-tert-butyl dicarbonate is required to ensure both amino groups are acylated.

Maintaining an alkaline pH (often between 8 and 10) throughout the reaction is crucial for maximizing the yield, as it ensures the amino groups remain in their nucleophilic, unprotonated state. google.com Temperature control is also important; the reaction is often conducted in an ice bath (0–5 °C) to manage the exothermic nature of the acylation and to minimize potential side reactions. google.comrsc.org Following the reaction, which may run for several hours to ensure completion, an acidic workup is performed to protonate the carboxylate and allow for extraction of the final product into an organic solvent like ethyl acetate (B1210297). rsc.org Under optimized conditions, this direct protection strategy can achieve high yields. rsc.org

Table 1: Representative Conditions for Direct Di-Boc Protection of Lysine

| Base | Solvent System | Temperature | Reagent Stoichiometry (Boc₂O:Lysine) | Yield | Reference |

|---|---|---|---|---|---|

| Sodium Bicarbonate (NaHCO₃) | Dioxane / Water | 0 °C to Room Temp. | 3:1 | 85% | rsc.org |

Chelation-Assisted Protection Approaches

For syntheses requiring the selective protection of only one amino group, chelation-assisted strategies are employed. These methods offer high regioselectivity by temporarily masking a specific site on the amino acid, thereby directing the protecting group to the desired amino function.

Copper(II) ions are widely used to achieve regioselective protection of the ε-amino group of lysine. The Cu²⁺ ion forms a stable, bidentate chelate complex with the α-amino and α-carboxyl groups of lysine. researchgate.netresearchgate.net This complex effectively blocks these two functional groups, leaving the ε-amino group as the sole primary nucleophile available for reaction.

The process typically begins with the formation of the copper-lysine complex by treating an aqueous solution of lysine with a copper salt, such as copper(II) sulfate. libretexts.org Once the deep blue copper complex is formed, the protecting group reagent, such as Boc₂O, can be added. The reaction proceeds selectively at the exposed ε-amino group to yield the Nε-Boc-lysine-copper complex. This method is highly effective for preparing Nε-protected lysine derivatives, which are valuable intermediates for synthesizing di-protected lysines with different groups on each nitrogen (orthogonally protected). pharm.or.jpscispace.com

After the selective protection of the ε-amino group is complete, the copper(II) ion must be removed to liberate the α-amino and carboxyl groups. This demetalation step is critical for isolating the final Nε-protected lysine product.

Several methods exist for removing the copper ion. A common approach involves treatment with a stronger chelating agent, such as ethylenediaminetetraacetic acid (EDTA), which has a higher affinity for Cu²⁺ and effectively sequesters it from the lysine complex. Another method is the use of a chelating ion-exchange resin, like Chelex 100, which binds the copper ions, allowing the protected amino acid to be recovered from the solution. scispace.com Historically, precipitation of the copper as copper sulfide (B99878) by treatment with hydrogen sulfide or sodium sulfide was used; however, this method is less favored due to the toxicity and handling difficulties associated with the reagents. google.com The choice of demetalation procedure depends on the scale of the reaction and the desired purity of the final product.

Schiff Base Intermediates in Differential Protection

The use of transient Schiff base intermediates provides another elegant strategy for the differential protection of lysine's two amino groups. This method relies on the reversible formation of an imine (a Schiff base) at one of the amino groups, masking it from reaction while the other is protected. youtube.com

The α-amino group of lysine is generally more sterically accessible and can react preferentially with an aldehyde, such as p-anisaldehyde or benzaldehyde (B42025), under specific conditions to form a Schiff base. google.comscispace.com This transient protection effectively blocks the α-position. With the α-amino group masked, the ε-amino group can be selectively acylated with a reagent like Di-tert-butyl dicarbonate to install a Boc group.

Following the protection of the ε-amino group, the Schiff base can be easily hydrolyzed under mild acidic conditions. This step regenerates the free α-amino group, yielding Nε-Boc-lysine. This intermediate can then be used in further synthetic steps or be protected with a second, different protecting group if an orthogonally protected derivative is desired. google.com A patent describes the use of a p-anisaldehyde Schiff base as being particularly effective, leading to minimal formation of impurities compared to other aldehydes like benzaldehyde. google.com This approach offers high selectivity and provides a robust route to differentially protected lysine derivatives. google.comscispace.com

Role of Anisaldehyde Schiff Bases in Controlling Amine Reactivity

A significant challenge in the synthesis of differentially protected lysine derivatives is the selective protection of the Nα and Nε amino groups. A robust strategy to achieve this control involves the transient protection of the Nα-amino group through the formation of a Schiff base. The use of p-anisaldehyde is particularly advantageous in this context.

The process begins by reacting a lysine salt, such as lysine monohydrochloride, with p-anisaldehyde in the presence of a base. google.comgoogle.com This reaction selectively forms a Schiff base, or imine, at the more reactive Nα-amino group, while leaving the Nε-amino group available for reaction. google.comgoogle.com The formation of the p-anisaldehyde Schiff base intermediate allows for the subsequent introduction of an amino-protecting group, such as the tert-butoxycarbonyl (Boc) group, specifically at the Nε position. google.com This method demonstrates improved selectivity and minimizes the formation of undesired diprotected byproducts compared to other strategies like the use of benzaldehyde Schiff bases. google.comgoogle.com The resulting Nε-protected, Nα-Schiff base-protected lysine can then be carried forward to the next step.

Table 1: Key Features of the Anisaldehyde Schiff Base Method

| Feature | Description | Reference |

|---|---|---|

| Selectivity | High selectivity for the Nα-amino group, enabling specific modification of the Nε-amino group. | google.comgoogle.com |

| Intermediate | Forms a stable p-anisaldehyde Schiff base intermediate. | google.com |

| Impurity Profile | Minimizes the formation of undesired Nα,Nε-diprotected lysine during the initial protection step. | google.comgoogle.com |

| Starting Material | Typically utilizes a lysine salt like lysine monohydrochloride. | google.comgoogle.com |

Hydrolysis and Purification of Schiff Base Adducts

After the successful protection of the Nε-amino group, the Schiff base at the Nα position must be removed to yield the Nε-protected lysine. This is accomplished through hydrolysis, which cleaves the imine bond and regenerates the free α-amino group. The hydrolysis is typically achieved by treating the Schiff base adduct with aqueous acid. google.com For instance, after protecting the Nε-amino group, the reaction mixture can be acidified with an acid like hydrochloric acid to break the Schiff base and liberate the Nα-amino group. google.com

Purification is a critical subsequent step to isolate the desired Nε-protected lysine from reaction byproducts. A key advantage of the p-anisaldehyde method is that it simplifies purification. google.comgoogle.com Undesirable impurities can be efficiently removed through straightforward procedures. google.com For example, the diprotected Nα,Nε-amino-protected lysine derivative can be removed by washing the reaction mixture with a water-immiscible solvent such as ethyl acetate or dichloromethane (B109758). google.com Furthermore, the pH of the aqueous solution can be carefully adjusted to selectively precipitate and remove different species, allowing for the isolation of the target compound in high purity. google.com

Preparation of Activated this compound Esters

For Boc-Lys(Boc)-OH to be used in peptide synthesis, its carboxyl group must be "activated" to make it more susceptible to nucleophilic attack by the amino group of another amino acid. This is commonly achieved by converting the carboxylic acid into an active ester. These esters act as good leaving groups, facilitating the formation of a peptide bond under mild conditions.

Synthesis of N-Hydroxysuccinimide (NHS) Esters

One of the most widely used activated esters in peptide chemistry is the N-Hydroxysuccinimide (NHS) ester. The synthesis of Boc-Lys(Boc)-OSu involves the reaction of Nα,Nε-di-tert-butoxycarbonyl-L-lysine with N-hydroxysuccinimide. This reaction is typically mediated by a coupling agent, such as a carbodiimide, which facilitates the esterification by removing water. The resulting Boc-Lys(Boc)-OSu is a stable, crystalline solid that can be isolated, purified, and stored before use in peptide coupling reactions. It is soluble in organic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO).

Formation of 4-Nitrophenyl (ONp) Esters

Another common strategy for carboxyl activation is the formation of 4-nitrophenyl (ONp) esters. The electron-withdrawing nature of the nitrophenyl group makes the ester highly reactive towards aminolysis. The synthesis of Boc-Lys(Boc)-ONp is achieved by reacting Nα,Nε-di-Boc-L-lysine with 4-nitrophenol. This esterification is typically carried out in a dry organic solvent like dichloromethane (DCM) using dicyclohexylcarbodiimide (B1669883) (DCC) as the coupling agent. The reaction is often initiated at a low temperature (0°C) and then allowed to proceed at room temperature. The final product, Nα,Nε-Di-Boc-L-lysine 4-nitrophenyl ester, is a key intermediate for synthesizing complex peptides and poly(L-lysine) dendrimers.

Table 2: Comparison of NHS and ONp Ester Synthesis

| Parameter | N-Hydroxysuccinimide (NHS) Ester | 4-Nitrophenyl (ONp) Ester | Reference |

|---|---|---|---|

| Activating Agent | N-hydroxysuccinimide | 4-nitrophenol | |

| Typical Coupling Agent | Dicyclohexylcarbodiimide (DCC) or similar carbodiimides | Dicyclohexylcarbodiimide (DCC) | |

| Typical Solvent | Dichloromethane (DCM), Dimethylformamide (DMF) | Dry Dichloromethane (DCM) |

| Product Name | Boc-Lys(Boc)-OSu | Boc-Lys(Boc)-ONp | |

Other Esterification and Activation Strategies

Beyond pre-formed NHS and ONp esters, the carboxyl group of Boc-Lys(Boc)-OH can be activated in situ during the peptide coupling reaction. This is achieved by using a combination of a coupling agent and an additive. Common coupling agents include carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) or DCC. rsc.org These are often used in conjunction with additives such as 1-Hydroxybenzotriazole (HOBT). rsc.org

In this approach, the Boc-Lys(Boc)-OH is mixed with the coupling agent and additive directly in the reaction vessel. This mixture forms a highly reactive intermediate, such as an HOBT active ester, which then rapidly reacts with the free amino group of the incoming amino acid or peptide chain to form the new amide bond. rsc.org This in situ activation method is highly efficient and is a cornerstone of both solution-phase and solid-phase peptide synthesis. rsc.org

Protective Group Chemistry of the Tert Butoxycarbonyl Boc Moiety

Mechanisms of Boc Group Introduction and Cleavage

The introduction and removal of the Boc protecting group are fundamental operations in syntheses involving Di-tert-butoxycarbonyl-lysine. These processes are governed by well-understood reaction mechanisms that ensure high efficiency and selectivity.

The Boc group is typically introduced to an amino group through a nucleophilic attack of the amine on an electrophilic carbonyl carbon of a Boc-donating reagent. total-synthesis.com The most common reagent for this purpose is di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.org The reaction proceeds via a straightforward nucleophilic addition-elimination mechanism. chemistrysteps.com The amine nitrogen attacks one of the carbonyl carbons of Boc₂O, leading to a tetrahedral intermediate. chemistrysteps.com This intermediate then collapses, expelling a tert-butoxycarbonate leaving group, which subsequently decomposes to the stable products carbon dioxide and tert-butanol. total-synthesis.com This decomposition provides a strong thermodynamic driving force for the reaction. total-synthesis.com While the reaction can proceed without a base, bases like triethylamine (B128534) or sodium hydroxide (B78521) are often employed to neutralize the resulting protonated amine and drive the reaction to completion. total-synthesis.com

The formation of the carbamate (B1207046) renders the nitrogen of the amino group significantly less nucleophilic and basic due to the electron-withdrawing nature of the adjacent carbonyl group. masterorganicchemistry.com This effective "masking" of the amine's reactivity is the core principle of its function as a protecting group.

The defining characteristic of the Boc group is its lability under acidic conditions. americanpeptidesociety.org This deprotection is typically achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). chemistrysteps.comfishersci.co.uk The mechanism of acid-catalyzed cleavage is initiated by the protonation of the carbonyl oxygen of the carbamate. chemistrysteps.comcommonorganicchemistry.com This protonation enhances the electrophilicity of the carbonyl carbon and facilitates the subsequent fragmentation.

The key step in the deprotection pathway is the unimolecular cleavage of the protonated carbamate to form a carbamic acid and a highly stable tertiary carbocation, the tert-butyl cation. chemistrysteps.com The stability of this cation is a primary reason for the ease of Boc group removal. chemistrysteps.com The carbamic acid intermediate is unstable and readily undergoes decarboxylation to release carbon dioxide and the free amine. commonorganicchemistry.com The liberated amine is then protonated by the acidic medium, resulting in the formation of its corresponding salt. commonorganicchemistry.com

Orthogonal Protecting Group Strategies in Lysine (B10760008) Chemistry

In the synthesis of complex peptides or molecules with multiple functional groups, the ability to selectively deprotect one group while others remain intact is paramount. This concept is known as orthogonality. biosynth.com For lysine derivatives, which possess two primary amino groups, orthogonal protection is crucial for selective modification of either the α-amino or the ε-amino group.

The combination of the Boc group with the 9-fluorenylmethoxycarbonyl (Fmoc) group is a classic example of an orthogonal protecting group strategy in solid-phase peptide synthesis (SPPS). iris-biotech.denbinno.com This orthogonality arises from their fundamentally different deprotection mechanisms. iris-biotech.de The Fmoc group is labile to basic conditions, typically being removed by treatment with a secondary amine like piperidine. americanpeptidesociety.org In contrast, the Boc group is stable under these basic conditions but is cleaved by acid. nbinno.com

This differential stability allows for the selective deprotection of either the α-amino or the ε-amino group of a lysine residue. For instance, in Fmoc-based SPPS, N-α-Fmoc-N-ε-Boc-L-lysine is a commonly used building block. nbinno.compeptide.com The base-labile Fmoc group on the α-amine is removed at each cycle of peptide chain elongation, while the acid-labile Boc group on the ε-amine remains intact, preventing unwanted side reactions at the side chain. nbinno.com The Boc group is then typically removed during the final cleavage of the peptide from the resin, which is carried out under strong acidic conditions. nbinno.com

| Protecting Group | Structure | Cleavage Condition | Stability |

| Boc (tert-Butoxycarbonyl) | -(C=O)O-C(CH₃)₃ | Acidic (e.g., TFA) americanpeptidesociety.org | Stable to base, catalytic hydrogenation total-synthesis.com |

| Fmoc (9-Fluorenylmethoxycarbonyl) | -(C=O)O-CH₂-C₁₃H₉ | Basic (e.g., Piperidine) americanpeptidesociety.org | Stable to acid |

The benzyloxycarbonyl (Z or Cbz) group is another widely used amine protecting group. masterorganicchemistry.com While both Boc and Z groups are carbamates, their cleavage conditions can be differentiated, offering a degree of selective deprotection. The Z group is classically removed by catalytic hydrogenation (e.g., H₂ over a palladium catalyst), a condition under which the Boc group is stable. masterorganicchemistry.com

However, both Boc and Z groups can be cleaved by acidolysis. The Boc group is significantly more acid-labile and can be removed with milder acidic conditions (e.g., TFA) compared to the stronger acids often required for Z group cleavage. biosynth.com This difference in acid sensitivity allows for selective Boc removal in the presence of a Z group, although careful control of reaction conditions is necessary to prevent partial cleavage of the Z group. This is often referred to as a "quasi-orthogonal" or "semi-orthogonal" system. biosynth.com

| Protecting Group | Cleavage Condition 1 | Cleavage Condition 2 | Orthogonality with Boc |

| Boc | Strong Acid (e.g., TFA) chemistrysteps.com | - | - |

| Z (Cbz) | Catalytic Hydrogenation masterorganicchemistry.com | Strong Acid (e.g., HBr/AcOH) | Fully orthogonal under hydrogenation conditions; quasi-orthogonal under acidic conditions. |

Minimizing Side Reactions During Deprotection

While the acid-catalyzed deprotection of the Boc group is generally a clean and efficient process, the generation of the highly reactive tert-butyl cation intermediate can lead to undesired side reactions. total-synthesis.com This is particularly problematic in peptide synthesis where nucleophilic amino acid residues such as methionine, tryptophan, and tyrosine are present. total-synthesis.compeptide.com The tert-butyl cation is a potent electrophile and can alkylate these sensitive side chains, leading to the formation of impurities that are often difficult to separate from the desired product.

To mitigate these side reactions, "scavengers" are commonly added to the deprotection reaction mixture. organic-chemistry.org Scavengers are nucleophilic species that are more reactive towards the tert-butyl cation than the amino acid side chains. masterorganicchemistry.com By trapping the carbocation, they prevent its reaction with the peptide. Common scavengers include water, triisopropylsilane (B1312306) (TIS), 1,2-ethanedithiol (B43112) (EDT), and thioanisole (B89551). peptide.com The choice of scavenger or scavenger cocktail depends on the specific amino acid composition of the peptide and the other protecting groups present.

| Side Reaction | Susceptible Residues | Prevention Strategy | Example Scavengers |

| t-Butylation | Tryptophan, Methionine, Tyrosine total-synthesis.compeptide.com | Addition of scavengers to the cleavage cocktail | Water, Triisopropylsilane (TIS), Thioanisole masterorganicchemistry.compeptide.com |

Role of Cation Scavengers in Preventing Alkylation

The acid-catalyzed removal of the Boc protecting group proceeds via a mechanism that generates a highly reactive tert-butyl cation. researchgate.net This carbocation can subsequently alkylate nucleophilic residues within the peptide sequence, leading to the formation of undesired byproducts. While amino acids such as tryptophan, methionine, and cysteine are particularly susceptible to this side reaction, the ε-amino group of lysine itself can also be a target, although it is generally less nucleophilic than the side chains of the aforementioned residues. To mitigate this, cation scavengers are added to the deprotection reaction mixture. These scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the amino acid side chains, effectively "trapping" the carbocation before it can cause unwanted modifications.

Commonly employed scavengers in solid-phase peptide synthesis (SPPS) include water, triisopropylsilane (TIS), anisole, and thioanisole. peptide.comresearchgate.net Water acts as a scavenger by reacting with the tert-butyl cation to form tert-butanol. TIS is a particularly effective scavenger that reduces the tert-butyl cation to isobutane. Anisole and thioanisole are aromatic scavengers that undergo Friedel-Crafts alkylation with the tert-butyl cation.

The choice and concentration of scavenger are critical for efficient deprotection and minimization of side products. The following table summarizes common scavengers and their mechanisms of action:

| Scavenger | Mechanism of Action | Reference |

| Water (H₂O) | Reacts with the tert-butyl cation to form tert-butanol. | wpmucdn.com |

| Triisopropylsilane (TIS) | Reduces the tert-butyl cation to isobutane. | peptide.com |

| Anisole | Undergoes Friedel-Crafts alkylation with the tert-butyl cation. | researchgate.net |

| Thioanisole | Undergoes Friedel-Crafts alkylation with the tert-butyl cation. | researchgate.net |

| 1,2-Ethanedithiol (EDT) | Reacts with the tert-butyl cation. | sigmaaldrich.com |

This table is generated based on available research data.

Detailed research has shown that the efficiency of these scavengers can vary depending on the specific peptide sequence and the other protecting groups present. While direct quantitative data for the prevention of lysine alkylation is limited in publicly available literature, studies on other sensitive amino acids provide valuable insights. For instance, a study on the cleavage of peptides containing cysteine demonstrated that the use of a scavenger cocktail containing thioanisole and other reagents significantly reduced the formation of tert-butylated byproducts. researchgate.net

Optimization of Acidic Cleavage Conditions

The most common method for the removal of the Boc group is treatment with a strong acid, typically trifluoroacetic acid (TFA). openaccesspub.org The efficiency of this cleavage is dependent on several factors, including the concentration of the acid, the solvent, the reaction temperature, and the duration of the reaction. Optimizing these conditions is crucial for achieving complete deprotection while minimizing acid-catalyzed side reactions.

Acid Concentration: The concentration of TFA used for Boc deprotection can significantly impact the outcome. While a high concentration of TFA (e.g., 95% in water) is often used for the final cleavage of a peptide from a solid support, lower concentrations are typically employed for the selective deprotection of the α-amino group during peptide chain elongation. Studies have compared different TFA concentrations in a solvent such as dichloromethane (B109758) (DCM). For example, a comparison between 55% TFA in DCM and 100% TFA for Boc group removal in solid-phase peptide synthesis showed that the 55% TFA/DCM mixture resulted in higher purity peptides on average. openaccesspub.org This is attributed to better swelling of the resin in the solvent mixture, allowing for more efficient penetration of the acid and more complete deprotection. A kinetic study on N-Boc cleavage has shown that the reaction rate can have a second-order dependence on the concentration of other acids like HCl, while with TFA, a large excess is often required for a reasonable reaction rate. nih.govresearchgate.net

Solvent: Dichloromethane (DCM) is a commonly used solvent for Boc deprotection due to its ability to swell the polystyrene resins typically used in SPPS and its good solubility for both the protected peptide and the acid. However, other solvents can also be employed, and the choice of solvent can influence the deprotection efficiency and side reaction profile.

The following table provides a summary of typical conditions for Boc deprotection using TFA:

| Parameter | Condition | Remarks | Reference |

| Acid | Trifluoroacetic Acid (TFA) | Most common reagent for Boc deprotection. | openaccesspub.org |

| Concentration | 25-55% TFA in DCM | Lower concentrations are often sufficient and can lead to higher purity. | openaccesspub.org |

| Solvent | Dichloromethane (DCM) | Good for resin swelling and solubility. | igem.org |

| Temperature | Room Temperature | Standard condition for Boc deprotection. | igem.org |

| Time | 30 - 120 minutes | Optimization is required based on the substrate and specific conditions. | openaccesspub.org |

This table is generated based on available research data.

It is important to note that the optimal conditions for the deprotection of this compound will depend on the specific context, such as whether it is a free amino acid derivative or part of a larger peptide sequence, and whether the deprotection is intended to be selective for one of the Boc groups or for both.

Applications in Peptide and Polypeptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is a widely adopted technique for the chemical synthesis of peptides, where the growing peptide chain is covalently attached to an insoluble solid support. Di-tert-butoxycarbonyl-lysine derivatives are fundamental building blocks in this methodology, enabling the incorporation of lysine (B10760008) residues with a protected side chain to prevent unwanted reactions.

Integration as a Dual-Protected Lysine Building Block

In SPPS, lysine is often incorporated using derivatives where the α-amino group and the ε-amino group are orthogonally protected. A common derivative is Nα-Fmoc-Nε-Boc-L-lysine. nbinno.com The 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amino group is base-labile and is removed at each cycle of peptide chain elongation to allow for the coupling of the next amino acid. nbinno.com Conversely, the tert-butoxycarbonyl (Boc) group protecting the ε-amino group of the lysine side chain is acid-labile. nbinno.comopenaccesspub.org This Boc group remains intact during the Fmoc deprotection steps and is typically removed during the final cleavage of the peptide from the solid support, often using a strong acid like trifluoroacetic acid (TFA). openaccesspub.orgpeptide.com

This orthogonal protection scheme is crucial for preventing the formation of branched peptides by ensuring that the ε-amino group of the lysine side chain does not participate in the peptide bond formation during chain elongation. nbinno.compeptide.com Another example of a dual-protected lysine derivative is N-alpha-Boc-N-epsilon-benzyloxycarbonyl-D-lysine, which is particularly useful in the Boc SPPS strategy. nbinno.com In this case, the α-Boc group is removed by mild acid, while the more robust benzyloxycarbonyl (Z) group on the side chain is cleaved under stronger acidic conditions or via hydrogenolysis during the final cleavage step. nbinno.com

Table 1: Common Orthogonal Protection Strategies for Lysine in SPPS

| α-Amino Protecting Group | ε-Amino Protecting Group | Deprotection Condition for α-Amino Group | Deprotection Condition for ε-Amino Group |

| Fmoc | Boc | Base (e.g., Piperidine) | Acid (e.g., TFA) |

| Boc | Z | Acid (e.g., TFA) | Strong Acid / Hydrogenolysis |

Solution-Phase Peptide Synthesis Techniques

While SPPS is dominant for the synthesis of moderately sized peptides, solution-phase synthesis remains a valuable technique, particularly for the large-scale production of peptides and the synthesis of very long peptides or small proteins through the convergence of protected peptide fragments.

Fragment Condensation and Segment Coupling Strategies

Fragment condensation involves the synthesis of smaller, protected peptide fragments which are then coupled together in solution to form the final, larger peptide. peptide.com This approach can be more efficient than the stepwise synthesis of a long peptide. This compound derivatives, such as Z-Lys(Boc), are valuable in this context. pharm.or.jp These derivatives allow for the synthesis of protected peptide fragments where the lysine side chain remains shielded during the coupling reactions.

The success of fragment condensation is often challenged by the poor solubility of protected peptide fragments and the risk of racemization at the C-terminal amino acid of the activating fragment. peptide.com The choice of coupling reagents and reaction conditions is critical to minimize these side reactions. peptide.com The use of Boc protection on the lysine side chain, in conjunction with other protecting groups on other amino acids, allows for a strategic deprotection scheme to facilitate the final deprotection of the assembled peptide. peptide.com

Role in the Synthesis of Complex Peptides

The synthesis of complex peptides, such as those containing multiple disulfide bridges, cyclic structures, or post-translational modifications, often benefits from a combination of solid-phase and solution-phase techniques. This compound provides the necessary side-chain protection to prevent interference during these intricate chemical manipulations. For example, in the synthesis of liraglutide, a complex acylated peptide, fragment condensation in solution is employed, where the lysine residue is appropriately protected until the final acylation step. google.com

Synthesis of Poly(L-lysine) and Dendritic Architectures

Poly(L-lysine) (PLL) is a biocompatible and biodegradable polymer with numerous applications in drug delivery and gene therapy. Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. The unique properties of lysine, with its two primary amino groups, make it an ideal building block for the synthesis of both linear and dendritic poly(L-lysine) structures. rsc.org

This compound, specifically Nα,Nε-di-(tert-butyloxycarbonyl)-l-Lysine (Boc-Lys(Boc)-OH), is a key monomer in the divergent synthesis of poly(L-lysine) dendrimers. rsc.orgrsc.org In this approach, each synthetic step doubles the number of reactive groups on the periphery of the growing dendrimer. The synthesis starts with a core molecule, and successive generations of Boc-Lys(Boc)-OH are added. After each coupling step, the Boc groups are removed to expose the primary amino groups for the next generation of branching. rsc.org This iterative process allows for the precise control of the dendrimer's size and the number of terminal functional groups.

The synthesis of these dendritic structures can be performed in solution or on a solid support. rsc.org The use of Boc-protected lysine ensures that the amide bond formation occurs in a controlled manner, leading to the desired hyperbranched architecture. rsc.orgnih.gov These poly(L-lysine) dendrimers, often with their terminal amino groups further functionalized, are investigated as non-viral vectors for gene delivery. nih.gov

Ring-Opening Polymerization (ROP) of N-Carboxyanhydrides (NCAs)

The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is a primary method for producing high molecular weight polypeptides. frontiersin.orgillinois.edu In this process, the NCA monomer derived from lysine, specifically Nε-(tert-butoxycarbonyl)-L-lysine N-carboxyanhydride (Boc-Lys-NCA), serves as a crucial precursor. researchgate.netmdpi.comecust.edu.cn The Boc group on the ε-amine of the lysine side chain is essential to prevent this nucleophilic group from participating in the polymerization, which would otherwise lead to uncontrolled branching and a poorly defined polymer structure. mdpi.com

The polymerization is typically initiated by a nucleophile, such as a primary amine, which attacks one of the electrophilic carbonyl carbons of the NCA ring, leading to its opening and the formation of a propagating chain end. illinois.edu The process continues with the sequential addition of NCA monomers. The choice of initiator and reaction conditions, such as solvent and temperature, significantly influences the polymerization kinetics and the characteristics of the resulting poly(L-lysine) derivative. researchgate.netmdpi.com After polymerization, the Boc protecting groups can be removed under acidic conditions to yield poly(L-lysine), a cationic polypeptide with a wide range of biomedical applications. nih.gov

Research has explored various conditions for the ROP of Boc-Lys-NCA to synthesize well-defined polypeptides. For instance, the use of n-hexylamine as an initiator in a controlled high-vacuum environment allows for the synthesis of polypeptides with a high degree of molecular and compositional homogeneity. nih.gov

| Initiator | Solvent | Monomer | Key Findings | Reference |

| n-Hexylamine | Dichloromethane (B109758)/DMF | Nε-Boc-l-Lysine NCA | Synthesis of well-defined diblock copolypeptides. The polymerization kinetics were noted to be slower for NCAs with bulkier protective groups like Fmoc compared to Boc. | nih.gov |

| Various primary amines | N,N-Dimethylformamide (DMF) | Nε-(tert-butoxycarbonyl)-L-lysine N-carboxyanhydride | Allows access to novel peptide hybrid materials; protective groups can be removed under mild conditions, avoiding side reactions associated with harsher methods. | researchgate.net |

| Trimethylsilyl sulfide (B99878) (S-TMS) | Various | Broad scope of NCA monomers | Mediates rapid ROP of various NCAs, producing functional poly(amino acids) with controllable molecular weights and narrow dispersity. | mdpi.com |

Divergent and Convergent Synthetic Routes for Dendrimers and Dendrons

Lysine dendrimers and dendrons are highly branched, monodisperse macromolecules with applications in drug delivery and materials science. illinois.edu this compound, often in its activated form (e.g., Boc-Lys(Boc)-OSu), is a key building block for constructing these architectures due to its two amine functionalities, which serve as branching points. nih.govfrontiersin.org Two primary synthetic strategies are employed: the divergent and convergent routes. japsonline.comnih.gov

The divergent approach begins from a central core molecule and builds the dendrimer outwards, generation by generation. nih.govcrimsonpublishers.com The synthesis starts with the reaction of a multifunctional core (e.g., butanediamine) with an excess of Boc-Lys(Boc)-OH. nih.govfrontiersin.org This is followed by a deprotection step to remove the outer layer of Boc groups, revealing new amino functionalities. This two-step cycle of coupling and deprotection is repeated to add successive generations, leading to an exponential increase in the number of surface groups. acs.org While this method is efficient for producing large quantities, achieving perfect, defect-free structures in higher generations can be challenging due to incomplete reactions and purification difficulties. japsonline.comnih.gov

| Feature | Divergent Synthesis | Convergent Synthesis | Reference |

| Direction | Core to periphery (outward) | Periphery to core (inward) | nih.gov |

| Purity | Lower, especially in higher generations due to potential for structural defects. | Higher, as purification of intermediates (dendrons) is more efficient. | japsonline.com |

| Yield | Generally higher overall yield, suitable for commercial scale. | Lower overall yield, especially for higher generations due to steric hindrance in the final coupling step. | japsonline.com |

| Key Challenge | Accumulation of defects; difficult purification of large molecules. | Steric hindrance during the final coupling of dendrons to the core. | japsonline.comnih.gov |

| Primary Use | Large-scale production where some polydispersity is acceptable. | Laboratory-scale synthesis requiring high purity and structural perfection. | japsonline.com |

Stereochemical Integrity in Dendritic Peptide Elongation

Maintaining the stereochemical integrity of chiral centers is a critical challenge in peptide synthesis, including the construction of lysine-based dendrimers. nih.govresearchgate.net Since lysine is a chiral amino acid, racemization (the conversion of a pure enantiomer into a mixture of both enantiomers) can occur during the activation and coupling steps of the synthesis. nih.gov The stereochemical purity of the final dendrimer is crucial for applications in biology and catalysis, where specific three-dimensional structures are required for activity. nih.govresearchgate.net

Studies have shown that the choice of synthetic methodology significantly impacts the preservation of stereochemistry. nih.gov Research comparing divergent and convergent syntheses of L-lysine dendrons revealed that the divergent approach is generally superior for maintaining stereochemical integrity. nih.govresearchgate.net In the convergent synthesis of a generation-2 dendron, significant racemization was observed, whereas the divergent route yielded a product with high stereochemical purity. researchgate.net

The risk of racemization is linked to the peptide coupling process. nih.gov When the carboxylic acid of a protected amino acid is activated for coupling, the α-proton can become acidic, leading to its removal and the formation of a planar intermediate (an oxazolone (B7731731) or enolate), which can be re-protonated from either side, resulting in racemization. youtube.com The bulky tert-butoxycarbonyl (Boc) protecting group on the nitrogen helps to suppress this side reaction to some extent. The specific coupling reagents and reaction conditions also play a vital role. nih.gov Careful selection of synthetic strategy and coupling conditions is therefore essential to produce enantiomerically pure dendritic peptides. nih.gov

| Synthetic Route | Dendron Generation | Coupling Method | Stereochemical Purity | Key Observation | Reference |

| Divergent | Generation 2 | Not specified | High | The divergent method was preferred for preserving stereochemistry. | nih.govresearchgate.net |

| Convergent | Generation 2 | DCC/HOBt | Significant racemization observed | The convergent route was more susceptible to loss of stereochemical integrity. | researchgate.net |

Role in Bioconjugation and Chemical Ligation Strategies

Amine-Reactive Bioconjugation with Activated Esters

The primary amino group on the lysine (B10760008) side chain is a frequent target for bioconjugation due to its high nucleophilicity and common presence on protein surfaces. nih.gov Amine-reactive strategies, particularly those involving activated esters, are a mainstay for covalently modifying proteins and peptides.

Amide Bond Formation with Primary Amines

The fundamental reaction for labeling proteins at lysine residues involves the formation of a stable amide bond. This is most commonly achieved by reacting the nucleophilic primary amine of a lysine side chain with an activated ester, such as an N-hydroxysuccinimide (NHS) ester. nih.govnih.gov The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the NHS leaving group and the formation of a robust amide linkage. youtube.comresearchgate.net This chemistry is typically performed in aqueous buffers at a slightly alkaline pH (8.0-9.0) to ensure a sufficient population of the deprotonated, nucleophilic form of the lysine's ε-amino group. lumiprobe.com

The role of Di-tert-butoxycarbonyl-lysine in this context is foundational. During the synthesis of peptide-based probes or ligands, the Boc groups on the lysine building block prevent its own amino groups from participating in unintended side reactions. nbinno.com For instance, in a common solid-phase peptide synthesis (SPPS) strategy, Fmoc-Lys(Boc)-OH is used, where the acid-labile Boc group protects the side-chain amine throughout the chain assembly, which involves repeated base-catalyzed removal of the N-terminal Fmoc group. nbinno.comnih.govpeptide.com The Boc group is only removed during the final acid cleavage step, yielding a peptide ready for use or for specific conjugation at other sites. nbinno.com

Strategies for Site-Directed and Proximity-Induced Lysine Modification

To overcome the challenge of modifying one specific lysine among many, advanced strategies have been developed that go beyond simple reactivity. These methods often rely on molecules meticulously constructed using protected amino acids like this compound.

Chemo-Enzymatic Approaches

Enzymes offer unparalleled specificity and are increasingly used to direct chemical modifications to precise locations on proteins. Chemo-enzymatic methods combine the selectivity of an enzyme with the versatility of synthetic chemistry. For example, the Lysine Acylation using Conjugating Enzymes (LACE) method employs an enzyme to transfer a payload from a synthetically prepared peptide thioester to a single lysine residue within a specific recognition sequence genetically encoded into the target protein. acs.org Other enzymes like Sortase A can also be used to target lysine residues for isopeptide bond formation. nih.gov

The peptide thioesters and other probes used in these methods are synthesized using SPPS, where Boc-protected lysine and other protected amino acids are essential for controlling the assembly and ensuring that the reactive moiety is correctly positioned. nih.govresearchgate.net

Non-Covalent Interactions for Targeted Functionalization

Proximity-induced modification is a powerful strategy that uses a directing group to deliver a reactive payload to a specific site. rsc.orgccspublishing.org.cn This approach involves a molecule with two key components: a "homing device" that binds non-covalently to a particular pocket or surface on the target protein, and a reactive functional group (like an activated ester) attached via a linker. rsc.org By binding to its target site, the homing device increases the local concentration of the reactive group near a specific lysine residue, dramatically accelerating the rate of modification at that site compared to all other lysines. acs.org

The homing device can be a small molecule that fits into an active site or an affinity peptide designed to bind a specific protein surface. nih.gov The synthesis of these sophisticated peptide-based directors relies heavily on the principles of SPPS and the use of orthogonally protected amino acids, including Fmoc-Lys(Boc)-OH, to construct the precise peptide sequence required for selective binding. nbinno.com

Table 2: Comparison of Site-Directed Lysine Modification Strategies

| Strategy | Principle | Key Requirement | Role of Protected Lysine |

|---|---|---|---|

| Chemo-Enzymatic | Enzyme recognizes a specific tag and catalyzes modification of a nearby lysine. acs.org | Genetic incorporation of an enzyme recognition tag into the target protein. | Essential building block for synthesizing the enzyme's payload substrate (e.g., peptide thioester). |

| Proximity-Induced (Affinity Labeling) | A non-covalently binding molecule delivers a reactive group to a proximal lysine. rsc.orgccspublishing.org.cn | A ligand or peptide with known affinity for the target protein. | Crucial for synthesizing peptide-based directing groups with precise sequences. |

General Principles in the Preparation of Peptide-Based Conjugates

The synthesis of well-defined peptide-based conjugates is critically dependent on a robust strategy of using protecting groups. This compound and its derivatives are central to this methodology, particularly in the context of Solid-Phase Peptide Synthesis (SPPS).

The core principle is the use of orthogonal protecting groups , which are chemical moieties that can be removed under distinct conditions without affecting other protecting groups on the molecule. peptide.comnih.govbiosynth.com The most common strategy in modern SPPS is the Fmoc/tBu approach:

Nα-Protection : The α-amino group of the incoming amino acid is temporarily protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. peptide.com

Side-Chain Protection : Reactive amino acid side chains are protected with acid-labile groups, such as the tert-butyl (tBu) ether for serine or the tert-butoxycarbonyl (Boc) group for lysine (i.e., as Fmoc-Lys(Boc)-OH). nbinno.compeptide.com

Synthesis Cycle : The peptide is built on a solid resin support. In each cycle, the N-terminal Fmoc group is removed with a mild base (e.g., piperidine), and the next Fmoc-protected amino acid is coupled. The acid-labile side-chain protecting groups, like the Boc on lysine, remain intact. nbinno.comnih.gov

Final Cleavage : Once the peptide sequence is complete, it is cleaved from the resin using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). peptide.com This final step simultaneously removes all acid-labile side-chain protecting groups, including the Boc group from lysine, yielding the final, deprotected peptide. nbinno.compeptide.com

In cases where the lysine's carboxyl group is being coupled to another molecule, the fully protected Nα,Nε-Di-Boc-L-lysine is used. The two Boc groups shield the amino functions while the carboxylic acid is activated for amide bond formation. nih.gov This strategic use of protection and deprotection allows for the precise and efficient synthesis of complex peptides that can subsequently be used as bioconjugation reagents or as therapeutics themselves.

Advanced Derivatization and Functionalization in Chemical Biology

Incorporation of Di-tert-butoxycarbonyl-lysine into Complex Ligands

The structure of Nα,Nε-di-tert-butoxycarbonyl-L-lysine is exceptionally well-suited for creating larger, multifunctional ligands. Its utility is prominent in the divergent synthesis of dendritic polymers, such as poly(L-lysine) dendrons. In this approach, the Boc-Lys(Boc)-OH monomer is sequentially coupled to a core molecule. Following each coupling step, the Boc groups are removed to expose the primary amines, which then serve as new branching points for the attachment of the next generation of Boc-Lys(Boc)-OH units. rsc.org This iterative process allows for the precise construction of dendrimers with a defined size, structure, and a high density of functional groups on their periphery.

Another significant application is in the synthesis of specialized chelating agents for metal ions. For instance, Boc-protected lysine (B10760008) has been used as a scaffold to build ligands containing moieties like diethylene triamine pentaacetic acid (DTPA). scientificlabs.ie These complex ligands are crucial in the development of contrast agents for medical imaging and in the design of radiopharmaceuticals, where the chelator securely sequesters a radioactive metal ion. The lysine backbone provides a versatile framework for attaching both the chelating group and other targeting or functional molecules.

The synthesis of these complex ligands often involves standard peptide coupling reactions, followed by deprotection steps to reveal the functional groups for further modification.

Table 1: Examples of Complex Ligands Synthesized Using Boc-Lysine Derivatives

| Ligand Type | Precursor | Key Functional Group Added | Application Area |

|---|---|---|---|

| Poly(L-lysine) Dendron | Boc-Lys(Boc)-OH | Additional Lysine Units | Drug Delivery, Gene Therapy |

| DTPA-Containing Peptide | Boc-Lys(Bn4-DTPA)-OH | Diethylene triamine pentaacetic acid | Medical Imaging, Radiopharmaceuticals |

Development of Novel Chemical Probes and Bioconjugation Reagents

Bioconjugation is the chemical linking of two molecules, at least one of which is a biomolecule, to form a stable conjugate with combined functionalities. this compound derivatives are fundamental in creating reagents for these processes. chemimpex.com By incorporating a protected lysine into a peptide or small molecule, a latent primary amine is introduced. After synthesis is complete, the ε-Boc group can be selectively removed under acidic conditions, revealing a nucleophilic amino group. chempep.compeptide.com This amine is then available for site-specific conjugation to a wide array of labels, including:

Fluorophores: For tracking the molecule in cells or tissues.

Biotin: For affinity purification or detection using streptavidin.

Polyethylene Glycol (PEG) chains: To improve solubility and pharmacokinetic properties. chempep.com

Cytotoxic Drugs: To create targeted therapeutics like antibody-drug conjugates (ADCs).

This strategy of using a protected lysine derivative ensures that the label is attached at a precise location, avoiding the random and often heterogeneous modification of multiple lysine residues that can occur when labeling native proteins. nih.gov This site-specific approach is critical for preserving the biological activity of the parent molecule and ensuring the reproducibility of the resulting conjugate. nih.gov The development of heterotrifunctional linkers based on a lysine scaffold allows for the attachment of three different molecular entities, further expanding the complexity and utility of the resulting bioconjugates. scientificlabs.ie

Synthesis of Modified Lysine Derivatives for Specific Research Applications

Beyond its direct use in peptide synthesis, this compound is a versatile starting material for creating highly specialized lysine derivatives with unique reactive properties tailored for specific research needs.

Chemical cross-linkers are reagents that form covalent bonds between two or more molecules, providing valuable information about protein-protein interactions, protein folding, and the structure of multi-protein complexes. youtube.com A specialized lysine derivative can be synthesized to introduce a cross-linking function at a specific position within a peptide sequence.

A notable example is the synthesis of Nα-(tert-butoxycarbonyl)-Nε-[N-(bromoacetyl)-β-alanyl]-L-lysine (BBAL). nih.gov This reagent is created by condensing N-bromoacetyl-β-alanine with Nα-Boc-L-lysine. nih.gov The resulting BBAL can be incorporated into a peptide during standard Boc-based solid-phase peptide synthesis. After the peptide is synthesized and cleaved from the resin, the bromoacetyl group on the lysine side chain acts as a potent and selective alkylating agent for sulfhydryl groups, such as those found on cysteine residues. nih.gov This allows for the creation of stable thioether linkages, which can be used to form cyclic peptides, conjugate the peptide to proteins or surfaces, or create peptide polymers. nih.gov

Table 2: Components of the BBAL Cross-linking Reagent

| Component | Chemical Moiety | Function |

|---|---|---|

| Nα Protection | tert-butoxycarbonyl (Boc) | Protects the α-amino group during peptide synthesis. |

| Lysine Backbone | L-Lysine | Provides the core amino acid structure. |

| Spacer | β-alanine | Connects the reactive group to the lysine side chain. |

| Reactive Group | Bromoacetyl | Reacts selectively with sulfhydryl groups to form a covalent cross-link. |

"Caged" compounds are molecules that have been chemically modified to be biologically inactive until they are "uncaged" by an external stimulus, most commonly light. nih.gov This technique allows for precise spatial and temporal control over the release of an active molecule. This compound derivatives are instrumental in the solid-phase synthesis of caged luminescent peptides. nih.govnih.gov These peptides are designed as substrates for specific enzymes, such as proteases, and are used in diagnostic assays. acs.org

In a common strategy, a lysine residue is anchored to a solid-phase resin via its side chain. nih.gov The α-amino group is then used as the starting point for peptide elongation. A caged aminoluciferin (B605428) precursor, such as 6-aminobenzo[d]thiazole-2-carbonitrile (6-ABTC), is coupled to the lysine side chain. nih.govacs.org The resulting peptide remains non-luminescent. However, upon cleavage by a target protease, the aminoluciferin fragment is released. In the presence of luciferase, ATP, and oxygen, this fragment is converted to oxyluciferin, producing a quantifiable light signal. nih.gov The use of a Boc-protected lysine derivative during the synthesis of the caged precursor ensures proper protection and allows for the stepwise assembly of these complex molecular probes. acs.org

Emerging Trends and Future Directions in Di Tert Butoxycarbonyl Lysine Research

Innovations in Sustainable and Efficient Synthetic Routes

The traditional synthesis of Di-tert-butoxycarbonyl-lysine, while effective, often involves the use of hazardous reagents and generates significant waste. Recognizing the environmental and economic imperatives for greener chemical processes, researchers are actively developing more sustainable and efficient synthetic routes.

Chemoenzymatic Synthesis: A prominent trend is the adoption of chemoenzymatic strategies, which leverage the high selectivity and mild reaction conditions of enzymes. For instance, the use of immobilized lipases is being explored for the regioselective acylation of lysine (B10760008), which can streamline the introduction of the Boc protecting groups. Papain, a cysteine protease, has been successfully employed in the one-pot chemoenzymatic polymerization of L-lysine, a process that can be adapted for the synthesis of protected lysine oligomers and polymers. ijcrt.orgacs.org This approach circumvents the need for harsh chemical reagents and multiple protection/deprotection steps, leading to a more atom-economical and environmentally friendly process.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate chemical reactions. In the context of this compound and its derivatives, microwave-assisted synthesis can significantly reduce reaction times for both the introduction of the Boc groups and subsequent peptide coupling reactions. acs.orgnih.gov This rapid heating technology often leads to higher yields and purities compared to conventional heating methods.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and process control. The application of flow chemistry to peptide synthesis, including the incorporation of this compound, is a growing area of interest. rsc.orgnih.gov Immobilized reagents and scavengers can be used in flow reactors to simplify purification and minimize waste, contributing to a more sustainable manufacturing process.

Aqueous-Based Strategies: To reduce the reliance on volatile organic solvents, researchers are exploring novel protection strategies that can be performed in aqueous media. One innovative approach involves the use of host-guest chemistry, where a macrocyclic host molecule, such as 18-crown-6, reversibly protects the ε-amino group of lysine through non-covalent interactions. nih.gov This protection can be achieved in water and the protecting group can be removed under mild conditions, offering a greener alternative to traditional chemical protecting groups.

| Synthetic Route | Key Advantages | Representative Reagents/Conditions | Challenges |

|---|---|---|---|

| Traditional Chemical Synthesis | Well-established, high yields | Di-tert-butyl dicarbonate (B1257347), organic solvents (e.g., dioxane, dichloromethane) | Use of hazardous reagents, solvent waste |

| Chemoenzymatic Synthesis | High selectivity, mild conditions, reduced waste | Immobilized lipases, papain, aqueous buffers | Enzyme stability and cost, substrate scope |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | Microwave reactor, standard reagents | Potential for side reactions if not optimized |

| Flow Chemistry | Improved safety, scalability, process control | Flow reactor, immobilized reagents | Initial setup cost, potential for clogging |

| Aqueous Host-Guest Protection | Eliminates organic solvents for protection step | 18-crown-6, water | Limited to specific applications, stability of the host-guest complex |

Expanding the Scope of Orthogonal Protection Systems

The strategic use of orthogonal protecting groups is fundamental to the synthesis of complex peptides and other macromolecules. This compound, with its acid-labile Boc groups, is a key component of many orthogonal protection schemes. Research in this area is focused on developing new protecting groups that are compatible with the Boc group but can be removed under increasingly specific and mild conditions.

The classic orthogonal pairing with the Boc group is the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. However, the synthesis of more complex molecules, such as branched or cyclic peptides, often requires additional levels of orthogonality. To meet this demand, a range of protecting groups have been developed that are stable to both the acidic conditions used to remove Boc and the basic conditions used to remove Fmoc.

Trityl-Based Protecting Groups: The methyltrityl (Mtt) and methoxytrityl (Mmt) groups are highly acid-labile protecting groups that can be selectively removed in the presence of Boc groups using very dilute acid, often in non-polar solvents. researchgate.net This allows for the selective deprotection and modification of the lysine side chain while the N-terminal Boc group remains intact.

Hydrazine-Labile Protecting Groups: The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and the more robust 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) groups are removed by treatment with hydrazine. acs.org These groups are completely orthogonal to both Boc and Fmoc, providing an additional layer of protection for complex synthetic strategies.

Allyl-Based Protecting Groups: The allyloxycarbonyl (Alloc) group is another important orthogonal protecting group that is stable to both acid and base but can be selectively removed by palladium-catalyzed reactions. nih.gov This provides a unique deprotection strategy that does not interfere with Boc or Fmoc groups.

Biocompatible and Chemoselective Protecting Groups: A particularly exciting area of development is the creation of "biocompatible" protecting groups that can be removed under physiological conditions. The aminobutanol carbamate (B1207046) (Aboc) and aminobutanamide carbamate (Abac) groups are two such examples. ijcrt.orgtotal-synthesis.com The Aboc group is cleaved by periodate, while the Abac group is removed by the enzyme cofactor pyridoxal 5'-phosphate (PLP). total-synthesis.com These groups are orthogonal to each other and to traditional protecting groups, enabling the chemoenzymatic synthesis of complex biomolecules like ubiquitin chains. total-synthesis.com

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To |

|---|---|---|---|

| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Boc, Trityl, Dde/ivDde, Alloc |

| Methyltrityl | Mtt | Mild Acid (e.g., 1% TFA in DCM) | Boc (with careful control), Fmoc, Dde/ivDde, Alloc |

| Methoxytrityl | Mmt | Very Mild Acid (e.g., Acetic Acid/TFE/DCM) | Boc, Fmoc, Dde/ivDde, Alloc |

| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Hydrazine | Boc, Fmoc, Trityl, Alloc |

| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | Hydrazine | Boc, Fmoc, Trityl, Alloc |

| Allyloxycarbonyl | Alloc | Pd(0) catalyst | Boc, Fmoc, Trityl, Dde/ivDde |

| Aminobutanol carbamate | Aboc | Periodate (NaIO4) | Boc, Fmoc, Abac |

| Aminobutanamide carbamate | Abac | Pyridoxal 5'-phosphate (PLP) | Boc, Fmoc, Aboc |

Novel Applications in Biomaterial Science and Nanotechnology

The unique chemical properties of this compound make it a valuable building block for the creation of advanced biomaterials and nanostructures. Its ability to be incorporated into polymers and to serve as a branching point for the construction of dendrimers has led to a wide range of applications.

Drug and Gene Delivery Systems: Poly(L-lysine) dendrimers, synthesized using this compound as a key monomer, are highly branched, monodisperse macromolecules with a large number of surface functional groups. acs.org After deprotection of the Boc groups, the resulting polycationic dendrimers can efficiently complex with negatively charged nucleic acids (DNA and RNA) to form nanoparticles for gene delivery. commonorganicchemistry.com Similarly, these dendrimers can be loaded with therapeutic drugs for targeted delivery to specific cells or tissues.

Tissue Engineering: this compound is a crucial component in the synthesis of biodegradable and biocompatible polymers for tissue engineering applications. For example, poly(lysine)-based hydrogels have been developed as scaffolds for corneal tissue engineering. nih.gov The mechanical properties and biocompatibility of these hydrogels can be tuned by controlling the crosslinking density and the degree of lysine incorporation. The Boc-protected lysine allows for controlled polymerization and subsequent deprotection to create a functional scaffold that can support cell growth and tissue regeneration.

Nanoparticle Self-Assembly: The amphiphilic nature of partially deprotected poly(lysine) chains, derived from polymers synthesized with this compound, can drive the self-assembly of nanoparticles in aqueous solution. commonorganicchemistry.com These self-assembled structures can encapsulate hydrophobic drugs, improving their solubility and bioavailability. The size and morphology of these nanoparticles can be controlled by varying the polymer architecture and the solution conditions.

Surface Modification: The reactive amino groups of deprotected lysine residues can be used to functionalize the surfaces of various materials, including nanoparticles and medical implants. This surface modification can be used to attach bioactive molecules, such as peptides or antibodies, to improve biocompatibility, promote specific cell adhesion, or for targeted drug delivery. The use of this compound in the synthesis of surface-modifying polymers allows for precise control over the density of functional groups on the surface.

Computational and Mechanistic Studies of this compound Reactivity

In recent years, computational and mechanistic studies have provided valuable insights into the reactivity and conformational behavior of this compound. These theoretical approaches complement experimental work and aid in the rational design of new synthetic routes and applications.

Reaction Mechanisms: The mechanism of Boc protection and deprotection has been studied using computational methods. total-synthesis.com Density functional theory (DFT) calculations can be used to model the transition states of these reactions, providing a deeper understanding of the factors that influence reaction rates and selectivity. For example, computational studies can help to elucidate the role of catalysts and solvents in the Boc protection of amines.

Predicting Reactivity and Selectivity: Computational models are being developed to predict the reactivity of different amino groups in a molecule, which is essential for achieving regioselective protection. researchgate.net For instance, pKa calculations can help to predict which amino group of lysine will be more nucleophilic and therefore more likely to react with a protecting group under specific pH conditions. These predictive models can guide the design of more efficient and selective synthetic strategies.

Design of Covalent Binders: Computational methods, such as those implemented in the Rosetta software suite, are being used to design covalent inhibitors that target specific lysine residues in proteins. nih.gov These methods can model the conformational space of a modified lysine and predict the optimal geometry for a covalent bond to form with a ligand. This approach has the potential to accelerate the discovery of new drugs that target previously "undruggable" proteins.

Q & A

Q. What are the recommended synthetic routes for preparing Di-tert-butoxycarbonyl-lysine with high purity?

this compound is typically synthesized via sequential Boc protection of lysine’s ε- and α-amino groups. A common method involves reacting lysine with di-tert-butyl dicarbonate (Boc anhydride) in a basic aqueous solution (e.g., sodium bicarbonate) to ensure selective protection . Stoichiometric control (2:1 molar ratio of Boc anhydride to lysine) and pH monitoring (maintained at 8–9) are critical to avoid overprotection or side reactions. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients) is advised .

Q. How should researchers characterize this compound to confirm structural integrity?

Key characterization methods include:

- Melting Point Analysis : Compare observed values (e.g., 145–147°C for analogous Boc-protected compounds) with literature data .

- NMR Spectroscopy : Use H and C NMR in deuterated DMSO or CDCl to verify Boc group integration (e.g., tert-butyl protons at δ 1.4 ppm) and lysine backbone signals .

- HPLC : Employ reverse-phase C18 columns with UV detection (220 nm) to assess purity (>95%) .

Q. What safety protocols are essential when handling this compound in the lab?

While specific toxicity data are limited, general precautions for Boc-protected compounds include:

- Eye Protection : Immediate rinsing with water for 15+ minutes upon exposure, followed by medical consultation .

- Waste Disposal : Neutralize acidic byproducts (e.g., CO from Boc deprotection) before disposal, following institutional guidelines for organic waste .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize di-Boc byproduct formation during synthesis?

Byproduct formation often stems from excessive Boc anhydride or poor pH control. Optimization strategies include:

- Stepwise Protection : First protect the ε-amino group under mild conditions (0°C, pH 8), then the α-amino group at room temperature .

- Catalytic DMAP : Use 4-dimethylaminopyridine (DMAP, 0.1 eq) to enhance Boc anhydride reactivity, reducing reaction time and side products .

- In-line pH Monitoring : Maintain pH 8–9 via automated titration to prevent over-alkylation .

Q. What experimental approaches are suitable for assessing this compound’s stability under acidic or basic conditions?

Boc groups are acid-labile but stable under basic conditions. To evaluate stability:

- Acidic Hydrolysis : Expose the compound to TFA (10% v/v in DCM) and monitor deprotection kinetics via H NMR (disappearance of tert-butyl signals) .

- Basic Hydrolysis : Test stability in NaOH (0.1M) at 25°C; Boc groups typically remain intact, but lysine’s carboxylate may hydrolyze under prolonged exposure .

Q. How should researchers address contradictions in spectral data (e.g., unexpected NMR shifts) during characterization?

Contradictions may arise from solvent interactions, impurities, or stereochemical effects. Mitigation steps include:

Q. What methodologies are recommended for evaluating the ecological impact of this compound in lab waste streams?

Current ecological data (e.g., biodegradability, toxicity) are unavailable . Researchers should:

- Conduct Biodegradability Tests : Use OECD 301 protocols to assess microbial degradation in aqueous systems.

- Toxicity Screening : Perform Daphnia magna or algal growth inhibition assays to estimate aquatic toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.